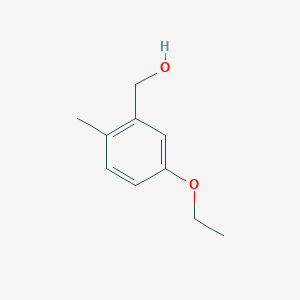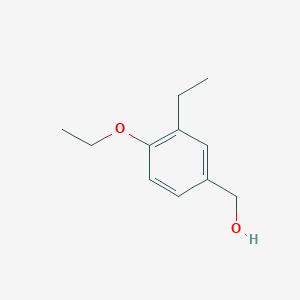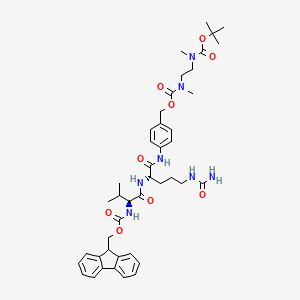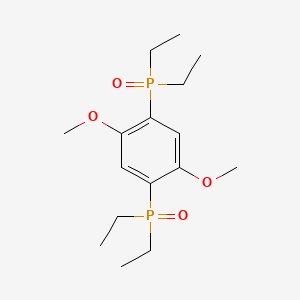
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is an organic compound with significant applications in various fields, including chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) typically involves the reaction of 2,5-dimethoxy-1,4-xylene with diethyl phosphonate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride (NaH) to facilitate the formation of the desired product . The reaction mixture is usually cooled in an ice bath to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to achieve high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The methoxy groups on the phenylene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phenylene compounds.
Scientific Research Applications
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, including optical waveguides and electronic devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to catalyze chemical reactions. Additionally, the methoxy groups on the phenylene ring can modulate the compound’s electronic properties, affecting its behavior in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dibromo-1,4-phenylene)bis(ethene-2,1-diyl)dipyridine
- (2,5-Dimethoxy-1,4-phenylene)bis(diethyl phosphonate)
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is unique due to its combination of methoxy and phosphine oxide groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and makes the compound suitable for a wide range of applications, from materials science to industrial chemistry.
Properties
IUPAC Name |
1,4-bis(diethylphosphoryl)-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4P2/c1-7-21(17,8-2)15-11-14(20-6)16(12-13(15)19-5)22(18,9-3)10-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQFYRGPWSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC(=C(C=C1OC)P(=O)(CC)CC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)

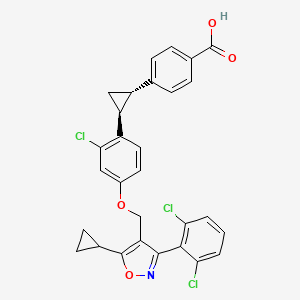
![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)
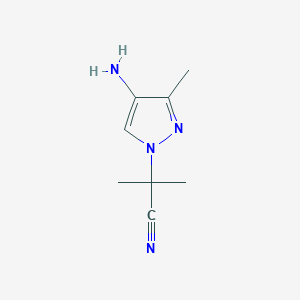



![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

